奥雷霉素

描述

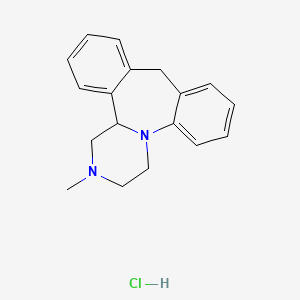

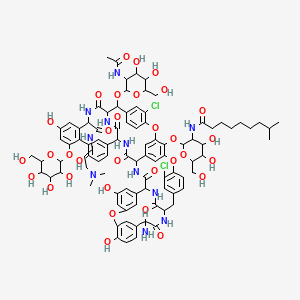

奥雷霉素: 是一种大环内酯类抗生素,最早于 1954 年被发现,是链霉菌的一种产物。 它以抑制引起上呼吸道感染的细菌而闻名,特别是葡萄球菌和肠球菌属的细菌 . 虽然它不如红霉素有效,但它已被用于与其他抗生素联合使用以增强其疗效 .

科学研究应用

奥雷霉素具有广泛的科学研究应用,包括:

化学:

生物学:

医学:

工业:

作用机制

奥雷霉素通过与细菌核糖体 50S 亚基结合发挥作用,从而抑制蛋白质合成的完成 . 这种作用阻止细菌产生其生长和复制所必需的必需蛋白质。 翻译活性和 50S 亚基形成的抑制最终导致奥雷霉素的抑菌作用 .

生化分析

Biochemical Properties

Oleandomycin, like erythromycin, binds to the 50s subunit of bacterial ribosomes, inhibiting the completion of proteins vital to survival and replication . It interferes with translational activity but also with 50s subunit formation . This interaction with the ribosomal subunit is crucial for its antibacterial activity.

Cellular Effects

Oleandomycin inhibits bacteria responsible for upper respiratory tract infections . Its spectrum of activity includes bacteria in the Staphylococcus and Enterococcus genera . It impacts cell function by inhibiting protein synthesis, which is vital for bacterial survival and replication .

Molecular Mechanism

The molecular mechanism of Oleandomycin involves binding to the 50s subunit of bacterial ribosomes . This binding inhibits the completion of proteins that are vital for bacterial survival and replication . It interferes not only with translational activity but also with the formation of the 50s subunit .

Dosage Effects in Animal Models

While specific studies on Oleandomycin dosage effects in animal models are limited, macrolides are used in veterinary medicine . The effects can vary depending on the dosage and the animal species .

Subcellular Localization

Like other macrolides, it is known to bind to the 50s subunit of bacterial ribosomes, which are located in the cytoplasm .

准备方法

合成路线和反应条件: 奥雷霉素是由链霉菌菌株合成的。 该过程包括发酵,然后提取和纯化 . 具体的合成路线和反应条件是制造商的专有技术,未广泛公开。

工业生产方法: 奥雷霉素的工业生产涉及链霉菌培养物的规模化发酵。 然后使用有机溶剂从发酵液中提取抗生素,然后通过结晶或色谱法进行纯化 .

化学反应分析

反应类型: 奥雷霉素会发生各种化学反应,包括:

氧化: 奥雷霉素可以被氧化形成环氧化合物.

还原: 还原反应可以改变奥雷霉素分子上的官能团。

取代: 取代反应可以在大环内酯环上的各个位置发生.

常用试剂和条件:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,亲核试剂如胺和醇。

主要生成产物: 这些反应生成的主要产物包括环氧化合物、还原衍生物和大环内酯类取代产物 .

相似化合物的比较

类似化合物:

红霉素: 另一种大环内酯类抗生素,在细菌最低抑菌浓度测试中比奥雷霉素更有效.

螺旋霉素: 一种大环内酯类抗生素,具有类似的作用机制,但活性谱不同.

特罗莱霉素: 奥雷霉素的一种衍生物,具有增强的药代动力学特性.

独特之处: 奥雷霉素的独特之处在于它可以与其他抗生素联合使用以达到协同效应。 与红霉素相比,它相对较低的疗效可以通过它与其他抗生素联合使用时增强其他抗生素的活性的能力来弥补 .

属性

Key on ui mechanism of action |

The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ |

|---|---|

CAS 编号 |

3922-90-5 |

分子式 |

C35H61NO12 |

分子量 |

687.9 g/mol |

IUPAC 名称 |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3 |

InChI 键 |

RZPAKFUAFGMUPI-UHFFFAOYSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |

手性 SMILES |

C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |

规范 SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |

外观 |

Solid powder |

颜色/形态 |

White, amorphous powder |

Key on ui other cas no. |

3922-90-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Oleandomycin Oleandomycin Phosphate Phosphate, Oleandomycin |

蒸汽压力 |

3.4X10-25 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Oleandomycin and how does it exert its antimicrobial effects?

A1: Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []

Q2: What makes Oleandomycin effective against certain bacteria while others remain unaffected?

A2: Oleandomycin demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of Oleandomycin to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]

Q3: How does the structure of Oleandomycin relate to its biological activity?

A3: Oleandomycin consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating Oleandomycin. []

Q4: How does the chemical structure of Oleandomycin affect its interaction with ribosomes?

A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of Oleandomycin and its interaction with ribosomes. [] These studies revealed that the lactone ring of Oleandomycin predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []

Q5: Have there been any attempts to improve the activity of Oleandomycin through chemical modifications?

A5: Yes, researchers have synthesized various Oleandomycin derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []

Q6: How stable is Oleandomycin under different conditions, and what strategies are employed to improve its formulation?

A6: The stability of Oleandomycin phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]

Q7: What analytical methods are commonly used for the detection and quantification of Oleandomycin?

A7: Several analytical techniques have been employed for Oleandomycin analysis. These include:

- Microbiological assays: These methods rely on the inhibitory effect of Oleandomycin on the growth of susceptible microorganisms. [, ]

- Spectrophotometry: This technique exploits the characteristic UV absorbance of Oleandomycin at specific wavelengths for quantification. [, ]

- Polarography: This electrochemical method measures the current flow as Oleandomycin undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]

- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying Oleandomycin and its metabolites. [, ]

Q8: Has bacterial resistance to Oleandomycin been reported, and if so, what are the underlying mechanisms?

A8: Yes, resistance to Oleandomycin has been documented, and several mechanisms contribute to this phenomenon:

- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of Oleandomycin, reducing its efficacy. []

- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate Oleandomycin by modifying its structure. [, , ]

- Active efflux: Bacteria can develop efflux pumps that expel Oleandomycin from their cells, reducing its intracellular concentration. [, ]

Q9: Does Oleandomycin exhibit cross-resistance with other antibiotics?

A9: Yes, cross-resistance between Oleandomycin and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]

Q10: Are there any documented interactions between Oleandomycin and other drugs?

A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of Oleandomycin with other antimicrobials. For instance, synergistic effects have been observed when Oleandomycin is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []

Q11: What are the implications of Oleandomycin resistance for its clinical use?

A11: The emergence and spread of Oleandomycin resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。